molecular formula C10H15F2N B12983535 2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]

2',2'-Difluoro-3'-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]

Cat. No.: B12983535
M. Wt: 187.23 g/mol
InChI Key: FITAOGUKNBORSS-UHFFFAOYSA-N
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Description

2’,2’-Difluoro-3’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] is a chemical compound that features a unique spirocyclic structure.

Preparation Methods

Chemical Reactions Analysis

2’,2’-Difluoro-3’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include dimethyloxosulfonium methylide and sulfuric acid . Major products formed from these reactions can include spirocyclopropane derivatives and other azabicyclo compounds .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The unique structure of this compound makes it a valuable tool in medicinal chemistry for the design of new drugs and therapeutic agents .

Mechanism of Action

The mechanism of action of 2’,2’-Difluoro-3’-methyl-8-azaspiro[bicyclo[3.2.1]octane-3,1’-cyclopropane] involves its interaction with specific molecular targets and pathways. The azabicyclo scaffold is known to interact with various biological targets, leading to diverse biological activities . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Properties

Molecular Formula

C10H15F2N

Molecular Weight

187.23 g/mol

IUPAC Name

1',1'-difluoro-3'-methylspiro[8-azabicyclo[3.2.1]octane-3,2'-cyclopropane]

InChI

InChI=1S/C10H15F2N/c1-6-9(10(6,11)12)4-7-2-3-8(5-9)13-7/h6-8,13H,2-5H2,1H3

InChI Key

FITAOGUKNBORSS-UHFFFAOYSA-N

Canonical SMILES

CC1C2(C1(F)F)CC3CCC(C2)N3

Origin of Product

United States

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